molecular formula C18H13ClFNO3S B3005592 4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide CAS No. 606945-34-0

4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B3005592
CAS No.: 606945-34-0
M. Wt: 377.81
InChI Key: ZPMFVZCEPMLCBX-UHFFFAOYSA-N
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Description

4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both chlorophenoxy and fluorophenyl groups suggests potential biological activity and utility in various chemical reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction between 2-chlorophenol and a suitable halogenating agent (e.g., thionyl chloride) to form 2-chlorophenoxy chloride.

    Coupling with Fluorophenylamine: The intermediate is then reacted with 4-fluoroaniline in the presence of a base (e.g., triethylamine) to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt biological pathways. The exact molecular targets and pathways would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenoxy)-N-(4-methylphenyl)benzenesulfonamide
  • 4-(2-chlorophenoxy)-N-(4-chlorophenyl)benzenesulfonamide
  • 4-(2-chlorophenoxy)-N-(4-bromophenyl)benzenesulfonamide

Uniqueness

The uniqueness of 4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide lies in the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. Fluorine atoms are known to influence the lipophilicity, metabolic stability, and binding affinity of compounds, potentially enhancing their efficacy as pharmaceutical agents.

Properties

IUPAC Name

4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3S/c19-17-3-1-2-4-18(17)24-15-9-11-16(12-10-15)25(22,23)21-14-7-5-13(20)6-8-14/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMFVZCEPMLCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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